molecular formula C9H7IN2 B2650685 3-Iodo-4-methyl-1,8-naphthyridine CAS No. 2472671-95-5

3-Iodo-4-methyl-1,8-naphthyridine

Cat. No.: B2650685
CAS No.: 2472671-95-5
M. Wt: 270.073
InChI Key: IOFNQHZRGGYNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.

Preparation Methods

The synthesis of 3-Iodo-4-methyl-1,8-naphthyridine can be achieved through several synthetic routes. One common method involves the electrophilic cyclization of 2-aminonicotinaldehyde with iodine sources such as iodine (I2), N-iodosuccinimide (NIS), or iodine monochloride (ICl). This reaction proceeds under mild conditions and yields high overall efficiency . Another approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols using a water-soluble iridium catalyst under an air atmosphere .

Chemical Reactions Analysis

3-Iodo-4-methyl-1,8-naphthyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Iodo-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets. For instance, derivatives of naphthyridines, such as nalidixic acid, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria . This inhibition leads to the formation of cleavage complexes, ultimately blocking bacterial DNA replication and exerting antimicrobial effects.

Comparison with Similar Compounds

3-Iodo-4-methyl-1,8-naphthyridine can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

IUPAC Name

3-iodo-4-methyl-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFNQHZRGGYNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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